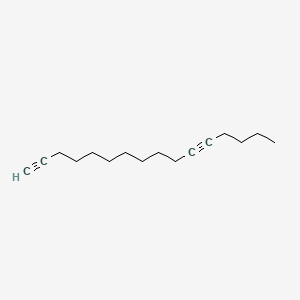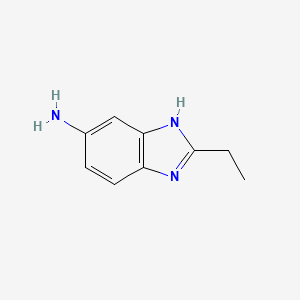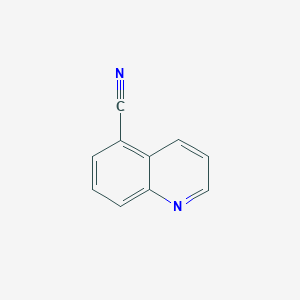
5-Cyanoquinoline
Übersicht
Beschreibung
5-Cyanoquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . It has a molecular formula of C10H6N2 . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a subject of interest for many years. Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A new quinoline derivative was crystallized from the reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives .Molecular Structure Analysis
The molecular structure of quinoline derivatives has been studied extensively. For example, a new quinoline derivative was found to crystallize in the monoclinic space group C2/c . The cohesion of the structure was assured by O–H···N, O–H···O, and C–H···O hydrogen bonds .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives gives rise to new 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. For example, quinoline derivatives are known to have diverse properties such as mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry
- Summary of the application : Quinoline motifs, including 5-Cyanoquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
- Methods of application : This involves synthetic and medicinal chemists producing greener and more sustainable chemical processes . The synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results or outcomes : Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
2. Cystic Fibrosis Treatment
- Summary of the application : Cyanoquinolines have been found to restore ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Function in Cystic Fibrosis .
- Methods of application : The study involved screening of ∼110,000 small molecules not tested previously which revealed a cyanoquinoline class of compounds with independent corrector and potentiator activities .
- Results or outcomes : The compound N - (2- ( (3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22), synthesized in six steps in 52% overall yield, had low micromolar EC 50 for ΔPhe508-CFTR corrector and potentiator activities . Maximal corrector and potentiator activities were comparable with those conferred by the bithiazole Corr-4a and the flavone genistein, respectively .
3. Tumor Imaging by Positron Emission Tomography
- Summary of the application : A novel cyanoquinoline radiotracer has been identified for tumor imaging by Positron Emission Tomography (PET) . This application is particularly relevant for cancers including lung, ovarian, breast, head and neck, and brain where the epidermal growth factor receptor (EGFR) is overexpressed .
- Methods of application : The study involved the discovery of a novel cyanoquinoline radiotracer that lacks ABC transporter activity . The cellular retention of the prototype cyanoquinoline was evaluated to establish potential for imaging specificity .
- Results or outcomes : The novel cyanoquinoline radiotracer demonstrated a strong affinity for EGFR . Furthermore, it showed higher inhibitory affinity for active mutant EGFR versus wild-type or resistant mutant EGFR .
4. Anticancer Activity
- Summary of the application : Certain compounds synthesized from cyanoquinoline, such as 8‐Bromo‐6‐cyanoquinoline, have displayed potential anticancer activity .
- Methods of application : This involves the synthesis of various compounds from cyanoquinoline .
- Results or outcomes : The newly synthesized compounds displayed potential anticancer activity .
5. ABC Transporter Interaction
- Summary of the application : A novel cyanoquinoline radiotracer has been identified for tumor imaging by Positron Emission Tomography (PET). This application is particularly relevant for cancers including lung, ovarian, breast, head and neck, and brain where the epidermal growth factor receptor (EGFR) is overexpressed .
- Methods of application : The study involved the discovery of a novel cyanoquinoline radiotracer that lacks ABC transporter activity . The cellular retention of the prototype cyanoquinoline was evaluated to establish potential for imaging specificity .
- Results or outcomes : The novel cyanoquinoline radiotracer demonstrated a strong affinity for EGFR . Furthermore, it showed higher inhibitory affinity for active mutant EGFR versus wild-type or resistant mutant EGFR .
6. Anticancer Activity
- Summary of the application : Certain compounds synthesized from cyanoquinoline, such as 8‐Bromo‐6‐cyanoquinoline, have displayed potential anticancer activity .
- Methods of application : This involves the synthesis of various compounds from cyanoquinoline .
- Results or outcomes : The newly synthesized compounds displayed potential anticancer activity .
Safety And Hazards
Zukünftige Richtungen
There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Eigenschaften
IUPAC Name |
quinoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBFRWSTPFAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405816 | |
| Record name | 5-Cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoquinoline | |
CAS RN |
59551-02-9 | |
| Record name | 5-Cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

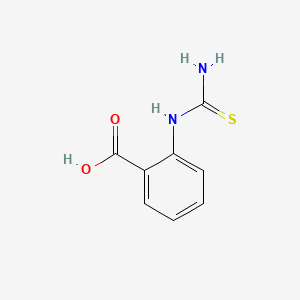
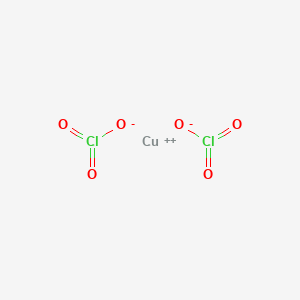
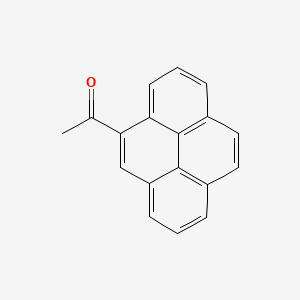
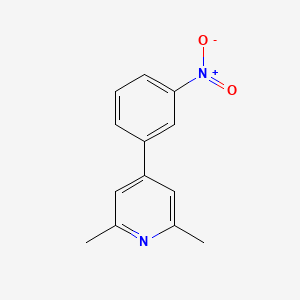
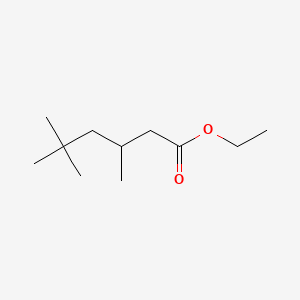
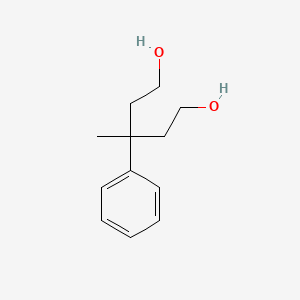
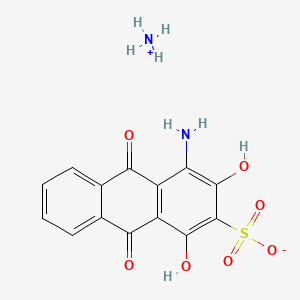
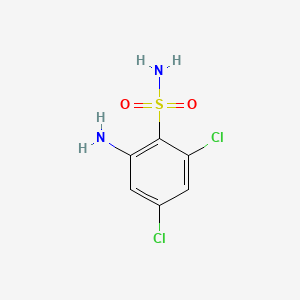
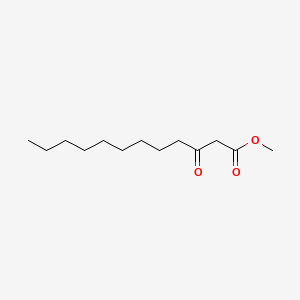
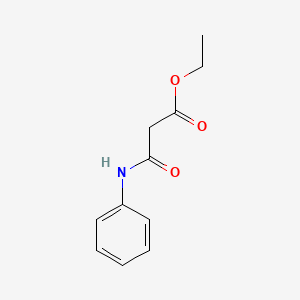
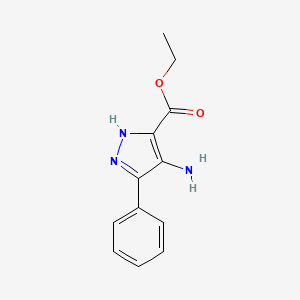
![Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate](/img/structure/B1599079.png)
